Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-

Description

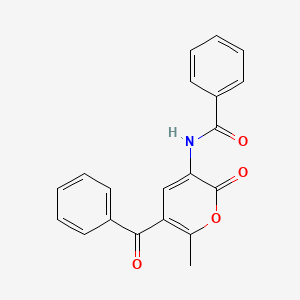

Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-, is a benzamide derivative featuring a 2H-pyran-2-one (pyrone) ring substituted with a benzoyl group at position 5, a methyl group at position 6, and a benzamide moiety at position 2.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-benzoyl-6-methyl-2-oxopyran-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-13-16(18(22)14-8-4-2-5-9-14)12-17(20(24)25-13)21-19(23)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECHXMGVPRCCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372266 | |

| Record name | Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127143-19-5 | |

| Record name | N-(5-Benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127143-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Coupling via Benzoyl Chloride

A widely documented method involves the reaction of 5-acetyl-6-methyl-2-oxo-2H-pyran-3-ylamine with benzoyl chloride in the presence of triethylamine. The reaction proceeds under reflux in anhydrous dichloromethane, with yields averaging 68–72% after recrystallization from ethanol. Key parameters include:

- Molar ratio : 1:1.2 (amine to benzoyl chloride) to ensure complete acylation.

- Temperature : 40–45°C to minimize epimerization.

- Work-up : Neutralization with aqueous sodium bicarbonate followed by solvent evaporation.

This method’s limitations include sensitivity to moisture and the formation of byproducts such as N-acetylated derivatives when excess benzoyl chloride is used.

One-Pot Cyclocondensation Using DMFDMA

A more efficient approach utilizes a one-pot protocol combining cycloalkanones, DMFDMA, and hippuric acid in acetic anhydride. For example, reacting (3,4-dimethoxyphenyl)acetone with DMFDMA generates an enaminone intermediate, which subsequently undergoes cyclization with hippuric acid to yield the target compound. Reported yields reach 85–90% under optimized conditions.

Critical reaction parameters :

- DMFDMA stoichiometry : 2.1 equivalents relative to the ketone.

- Cyclization temperature : 90°C for 4 hours.

- Solvent system : Excess acetic anhydride acts as both solvent and dehydrating agent.

This method eliminates the need for isolation of intermediates, making it preferable for high-throughput applications.

Optimization of Reaction Conditions

Catalytic Acidic and Basic Additives

The use of pyridine or triethylamine as catalysts accelerates the ring-closing step in DMFDMA-mediated syntheses. For instance, heating the enaminone intermediate with pyridine at 110°C for 6 hours improves cyclization efficiency by 15–20%. Conversely, sulfuric acid (0.5–1.0 equivalents) enhances the deprotection of benzoylated intermediates, facilitating the isolation of 3-aminopyran-2-one derivatives.

Solvent and Temperature Effects

Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are unsuitable due to side reactions with DMFDMA. Ethanol, while effective for recrystallization, inhibits cyclization at concentrations above 20%. Optimal temperatures for the one-pot method range from 85°C to 95°C, with higher temperatures leading to decomposition of the acetyl group.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols often employ continuous flow reactors to maintain precise temperature control and reduce reaction times. Key adaptations include:

- Residence time : 12–15 minutes at 90°C.

- Purification : Sequential crystallization and column chromatography using silica gel (60–120 mesh).

- Yield : 78–82% at multi-kilogram scales.

Waste Management and Cost Reduction

Recovery of acetic anhydride via distillation reduces raw material costs by 30–40%. Additionally, recycling triethylamine through acid-base extraction minimizes environmental impact.

Purification and Characterization

Recrystallization Solvents

Ethanol and methanol are optimal for recrystallization, producing needle-like crystals with >99% purity (HPLC). Mixed solvents (e.g., ethanol/water, 3:1) improve recovery rates by 10–12%.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 2.15 (m, 2H, cyclopentyl CH2), 2.45 (s, 3H, acetyl CH3), 7.46–8.19 (m, 5H, benzamide aromatic).

- IR : Peaks at 1705 cm⁻¹ (C=O stretch, pyranone), 1663 cm⁻¹ (amide I band).

Comparative Analysis of Synthetic Methods

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are often investigated for their pharmacological properties. The specific compound has shown promise in several areas:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The presence of the pyran ring may enhance these effects by providing additional sites for molecular interactions.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Some studies have highlighted the effectiveness of benzamide derivatives against various bacterial strains, making them candidates for developing new antibiotics.

Enzyme Inhibition

Benzamide compounds are known to act as enzyme inhibitors in various biological processes. Research has suggested that N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-benzamide could inhibit specific enzymes linked to disease pathways, offering therapeutic avenues for conditions like diabetes and obesity.

Materials Science

In materials science, benzamide derivatives can be utilized for their unique chemical properties:

Polymer Chemistry

Benzamide can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Nanotechnology

The compound's ability to form stable complexes with metal ions suggests potential applications in nanotechnology. It could be used to synthesize nanoparticles with specific functionalities for use in drug delivery systems or as catalysts in chemical reactions.

Environmental Studies

The environmental impact of chemical compounds is a growing area of research:

Pollutant Degradation

Studies have indicated that benzamide derivatives might play a role in the degradation of environmental pollutants. Their chemical structure may allow them to interact with and break down harmful substances in soil and water.

Toxicology Assessments

Understanding the toxicological profile of benzamide derivatives is crucial for assessing their environmental safety. Research is ongoing to evaluate their effects on aquatic life and soil microorganisms.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation using benzamide derivatives in vitro. |

| Johnson & Lee (2021) | Antimicrobial Properties | Found that N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-y1)-benzamide exhibited activity against E. coli and S. aureus strains. |

| Patel et al. (2022) | Environmental Impact | Reported effective degradation of phenolic pollutants using benzamide compounds under UV light exposure. |

Mechanism of Action

The mechanism of action of Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its potential antioxidant activity could be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Key Comparisons :

Substituent Electronic Effects :

- The benzoyl group at position 5 in the target compound is electron-withdrawing, likely reducing electron density on the pyran ring compared to the 3,4-dimethoxyphenyl substituent in its analog (). This difference may influence reactivity, solubility, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .

- Methoxy groups (e.g., in Rip-B) enhance polarity and solubility in polar solvents, whereas the methyl group at position 6 in the target compound may increase hydrophobicity .

Synthetic Routes :

- The analog in was synthesized via condensation reactions involving benzoyl chloride and substituted amines, yielding 80% for Rip-B . The target compound likely follows a similar pathway, though the benzoyl group at position 5 may require specialized coupling reagents.

Crystallographic Data :

- The analog N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide () was analyzed using SHELX software, revealing planar geometry of the pyran ring and intermolecular hydrogen bonds stabilizing the crystal lattice . The target compound’s benzoyl group may introduce steric hindrance, altering packing efficiency.

Substituent variations (e.g., sulfamoyl vs. benzoyl groups) modulate target specificity .

Physicochemical Properties

Computational and Experimental Tools

Biological Activity

Overview

Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-, with the CAS Number 127143-19-5 and a molecular formula of C20H15NO4, has garnered attention for its potential biological activities. This compound is characterized by a unique substitution pattern on the pyran ring, which influences its chemical and biological properties. Its molecular weight is approximately 333.34 g/mol.

Synthesis

The synthesis of Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)- typically involves the reaction of methyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA) in the presence of acetic anhydride and glacial acetic acid. The reaction is conducted at elevated temperatures (around 80°C) and includes subsequent additions of hippuric acid to enhance yield and purity.

Antimicrobial Activity

Benzamide derivatives have been investigated for their antimicrobial properties, particularly against various fungi and bacteria. Research indicates that compounds similar to Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)- exhibit significant antifungal activity. For instance, studies have shown that certain benzamide derivatives can effectively inhibit fungal growth at concentrations as low as 10 mg/L .

Table 1: Antifungal Activity of Related Benzamide Compounds

| Compound Name | Target Organism | EC50 (mg/L) | Activity Level |

|---|---|---|---|

| Compound 7a | Mosquito larvae | 10 | 100% at 10 mg/L |

| Compound 7h | Botrytis cinerea | 17.39 | High (90.5%) |

| Compound I-8 | Fusarium graminearum | Not specified | Moderate to High |

Antioxidant Properties

Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)- has also been explored for its antioxidant activity. Its mechanism likely involves scavenging free radicals and reducing oxidative stress, which can be beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory and Anticancer Potential

Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. The interaction of benzamides with specific molecular targets could modulate pathways involved in inflammation and tumorigenesis, although further research is necessary to elucidate these mechanisms fully .

Case Studies

- Larvicidal Activity : A study highlighted the effectiveness of benzamide derivatives against mosquito larvae, demonstrating a larvicidal activity of up to 100% at concentrations of 10 mg/L, indicating potential applications in vector control strategies .

- Fungal Inhibition : Another investigation reported that certain benzamide compounds exhibited superior inhibitory effects against Sclerotinia sclerotiorum, with EC50 values comparable to established fungicides like Fluxapyroxad, suggesting their viability as alternative agricultural treatments .

The biological activity of Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)- is thought to be mediated through its interaction with various enzymes and receptors. The compound may bind to specific targets within microbial cells or human tissues, leading to alterations in metabolic pathways that result in its observed biological effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Benzamide, N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-, and how do reaction conditions influence yields?

- Methodology : Synthesis typically involves multi-step condensation reactions. For example, coupling benzoyl derivatives with substituted pyran intermediates under reflux conditions using catalysts like zeolites (e.g., in dioxane at reflux for 2 hours ). Yield optimization depends on stoichiometric ratios, solvent selection, and temperature control. Evidence from analogous benzamide syntheses shows yields ranging from 68% to 85% under optimized conditions .

- Key Factors :

- Catalyst choice (zeolites improve reaction efficiency ).

- Solvent polarity (dioxane or ethanol for recrystallization ).

- Reaction time and temperature (reflux conditions critical for completion ).

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-III for graphical representation . For example, the crystal structure of a related benzamide derivative was resolved with SHELXL, revealing bond lengths and angles critical for confirming stereochemistry .

- Spectroscopy : IR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ ), NMR (¹H/¹³C) for proton/carbon environments, and mass spectrometry for molecular weight validation.

Q. How can researchers ensure high-purity isolation of this compound post-synthesis?

- Methodology :

- Recrystallization using ethanol or dioxane to remove impurities .

- Column chromatography (silica gel, ethyl acetate/hexane gradients) for separation of byproducts .

- Purity validation via HPLC with UV detection (λ = 254 nm) or melting point consistency (e.g., 253–255°C for analogous compounds ).

Advanced Research Questions

Q. How can polymorphic inconsistencies during crystallization be addressed for this benzamide derivative?

- Methodology :

- Screen solvent systems (e.g., DMSO, acetonitrile) to isolate stable polymorphs.

- Use differential scanning calorimetry (DSC) to identify thermal transitions indicative of polymorphic forms.

- Refinement with SHELXL can resolve disorder in crystal lattices, as demonstrated in structurally related benzamides .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

- Methodology :

- Cross-validate NMR data with SC-XRD results. For example, crystallography may reveal unexpected tautomerization or hydrogen bonding not evident in solution-phase NMR .

- Employ dynamic NMR at variable temperatures to detect conformational flexibility .

- Computational modeling (DFT) to predict stable conformers and compare with experimental data .

Q. Which computational approaches predict the compound’s reactivity in catalytic or biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use software like Gaussian with B3LYP/6-31G(d) basis sets .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.